molecular formula C17H20O3 B1234994 Methallenestrilphenol, (-)- CAS No. 17660-00-3

Methallenestrilphenol, (-)-

Cat. No.: B1234994
CAS No.: 17660-00-3
M. Wt: 272.34 g/mol
InChI Key: OKLBSPJQRWHBMY-HNNXBMFYSA-N
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Description

Methallenestrilphenol, (-)- is a synthetic organic compound known for its unique chemical structure and properties It has garnered interest in various fields of scientific research due to its potential applications in chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methallenestrilphenol, (-)- typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic routes often require precise control of reaction conditions such as temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound’s unique structure.

Industrial Production Methods

In industrial settings, the production of Methallenestrilphenol, (-)- is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. Industrial production methods may involve continuous flow reactors, automated systems, and advanced purification techniques to achieve large-scale synthesis while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

Methallenestrilphenol, (-)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions

Common reagents used in the chemical reactions of Methallenestrilphenol, (-)- include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from the chemical reactions of Methallenestrilphenol, (-)- depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs that exhibit distinct chemical and physical properties.

Scientific Research Applications

Methallenestrilphenol, (-)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, including its role as a lead compound for drug development.

    Industry: Methallenestrilphenol, (-)- is utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of Methallenestrilphenol, (-)- involves its interaction with specific molecular targets and pathways The compound may bind to receptors, enzymes, or other biomolecules, leading to changes in their activity and function

Properties

CAS No.

17660-00-3

Molecular Formula

C17H20O3

Molecular Weight

272.34 g/mol

IUPAC Name

(3S)-3-(6-hydroxynaphthalen-2-yl)-2,2-dimethylpentanoic acid

InChI

InChI=1S/C17H20O3/c1-4-15(17(2,3)16(19)20)13-6-5-12-10-14(18)8-7-11(12)9-13/h5-10,15,18H,4H2,1-3H3,(H,19,20)/t15-/m0/s1

InChI Key

OKLBSPJQRWHBMY-HNNXBMFYSA-N

Isomeric SMILES

CC[C@@H](C1=CC2=C(C=C1)C=C(C=C2)O)C(C)(C)C(=O)O

SMILES

CCC(C1=CC2=C(C=C1)C=C(C=C2)O)C(C)(C)C(=O)O

Canonical SMILES

CCC(C1=CC2=C(C=C1)C=C(C=C2)O)C(C)(C)C(=O)O

65118-81-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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